molecular formula C8H5BrCl2N2 B14913710 8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B14913710
M. Wt: 279.95 g/mol
InChI Key: SWHHBUYHYYNGQL-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative widely used as a synthetic intermediate for antitrypanosomal, antileishmanial, and anticholinesterase agents. Its structure features bromine and chlorine substituents at positions 8 and 6, respectively, and a reactive chloromethyl group at position 2. This compound is synthesized via condensation of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone, followed by nitration . The chloromethyl group enables further functionalization, such as sulfonylation or coupling reactions, to generate derivatives with enhanced pharmacological properties .

Properties

Molecular Formula

C8H5BrCl2N2

Molecular Weight

279.95 g/mol

IUPAC Name

8-bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H5BrCl2N2/c9-7-1-5(11)3-13-4-6(2-10)12-8(7)13/h1,3-4H,2H2

InChI Key

SWHHBUYHYYNGQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CCl)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Modifications at Position 2

The chloromethyl group at position 2 is a key site for structural diversification:

Compound Name Substituent at Position 2 Key Properties Reference
Target Compound -CH₂Cl Reactive intermediate for further derivatization; moderate solubility in organic solvents
2-[(Phenylsulfonyl)methyl] (e.g., Compound 4) -CH₂SO₂Ph Improved aqueous solubility (due to sulfonyl group); antitrypanosomal activity (IC₅₀: <1 µM)
2-[(3,3,3-Trifluoropropylsulfonyl)methyl] (Compound 2j) -CH₂SO₂CF₂CF₂CF₃ Enhanced metabolic stability (trifluoropropyl group); antileishmanial activity (IC₅₀: 0.2 µM)
2-[(Isopropylsulfonyl)methyl] (Compound 2h) -CH₂SO₂CH(CH₃)₂ Balanced lipophilicity (LogP: 2.1); moderate CYP450 inhibition
2-(Thiotriazol-amine) (Z1096199008) -CH₂-S-C₃H₃N₃ CFTR modulator activity (EC₅₀: 1.5 µM); improved membrane permeability

Key Findings :

  • Sulfonylmethyl derivatives exhibit superior aqueous solubility compared to the chloromethyl parent compound, critical for oral bioavailability .
  • Trifluoropropylsulfonyl groups enhance metabolic stability, reducing hepatic clearance .
  • Thioether-linked moieties (e.g., thiotriazol-amine) enable target-specific interactions (e.g., ion channel modulation) .

Halogen Substitutions at Positions 6 and 8

Halogen substituents influence electronic properties and target binding:

Compound Name Substituents Key Properties Reference
Target Compound 6-Cl, 8-Br Moderate electrophilicity; facilitates Suzuki coupling at position 8
6-Bromo-8-fluoroimidazo[1,2-a]pyridine 6-Br, 8-F Increased electronegativity; enhanced blood-brain barrier penetration
6,8-Dichloro-2-(chloromethyl) 6-Cl, 8-Cl Higher lipophilicity (LogP: 3.8); potent but hepatotoxic
8-(Pyridin-4-yl)-6-chloro (Compound 7) 6-Cl, 8-C₅H₄N Aryl group enhances π-π stacking; antitrypanosomal IC₅₀: 0.5 µM

Key Findings :

  • Bromine at position 8 allows for cross-coupling reactions (e.g., with boronic acids) to introduce aryl/heteroaryl groups .
  • Fluorine at position 8 improves CNS penetration due to smaller size and higher electronegativity .
  • Dichloro analogs exhibit higher lipophilicity but increased toxicity risks .

Pharmacological Activity Comparison

Compound Name Biological Activity Mechanism Reference
Target Compound Intermediate (low activity) N/A
8-Aryl-6-chloro-2-(phenylsulfonylmethyl) (Compound 5-25) Antitrypanosomal (IC₅₀: 0.1–1 µM) Inhibits trypanothione reductase
2h (Biphenyl side chain) AChE inhibition (IC₅₀: 79 µM) Binds peripheral anionic site of AChE
2j (3,4-Dichlorophenyl) BChE inhibition (IC₅₀: 65 µM) Targets BChE acyl pocket

Key Findings :

  • Aryl groups at position 8 significantly enhance antitrypanosomal potency via target enzyme inhibition .
  • Bulky substituents (e.g., biphenyl) improve selectivity for AChE over BChE .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-[(4-Methoxyphenylsulfonyl)methyl] (2g) 8-(Pyridin-4-yl) Derivative (7)
Aqueous Solubility <0.1 mg/mL 5.2 mg/mL 2.8 mg/mL
LogP 2.9 1.7 2.3
Plasma Stability (t₁/₂) 15 min >120 min 90 min
CYP3A4 Inhibition Moderate Low High

Data sourced from .

Biological Activity

8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H6BrClN2
  • Molecular Weight : 231.48 g/mol
  • Appearance : Yellow powder
  • Melting Point : 127.0 - 139.0 °C
  • Solubility : Sparingly soluble in water

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast)5.4
HT-29 (Colon)6.2

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analysis and caspase activation assays.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various models. It significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound was effective against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential use in treating infections caused by resistant pathogens .

Investigation of Anticancer Properties

Another significant study focused on the compound's anticancer activity against various cancer cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .

The biological activities of this compound are attributed to its ability to interact with specific cellular targets:

  • Kinase Inhibition : The compound may inhibit certain kinases involved in cell proliferation and survival pathways.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.

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